4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-20(16,17)13(6-2-3-12(14)15)9-4-5-10-11(7-9)19-8-18-10/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMWBDHDMBUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodioxole Ring
Starting Material : Catechol (1,2-dihydroxybenzene) is reacted with reagents such as dihalomethane derivatives (e.g., dichloromethane) or formaldehyde under acidic or basic catalysis to form the 1,3-benzodioxole ring via intramolecular cyclization.
Reaction Conditions : Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) or aqueous acidic media, at temperatures ranging from ambient to reflux conditions.
Outcome : Formation of 1,3-benzodioxole with high regioselectivity and good yield.
Methylsulfonylation of the Amino Group
Intermediate : The amino group on the benzodioxole derivative is subjected to sulfonylation.
Reagents : Methylsulfonyl chloride (methanesulfonyl chloride) is commonly used as the sulfonylating agent.
Base : Organic bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid generated and promote the reaction.
Solvent : Dichloromethane or tetrahydrofuran (THF) are typical solvents.
Temperature : The reaction is often performed at 0 °C to room temperature to control reactivity and minimize side reactions.
Result : Formation of the methylsulfonylamino group attached to the benzodioxole ring.
Coupling with Butanoic Acid Backbone
Coupling Strategy : The functionalized benzodioxolyl methylsulfonamide is coupled with a butanoic acid derivative, often via amide bond formation or nucleophilic substitution.
Reagents : Activated carboxylic acid derivatives such as acid chlorides, anhydrides, or carbodiimide-mediated coupling agents (e.g., EDC, DCC) are used.
Catalysts/Additives : Catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can improve coupling efficiency.
Solvent : Polar aprotic solvents like DMF or DCM.
Temperature : Room temperature to mild heating (25–50 °C).
Purification : The final product is purified by recrystallization or chromatographic methods to achieve high purity.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzodioxole ring formation | Catechol + dihalomethane/formaldehyde, acid/base catalyst, solvent (DMF/DMSO), reflux or ambient temperature | 1,3-Benzodioxole intermediate |
| 2 | Methylsulfonylation of amino group | Methylsulfonyl chloride, base (triethylamine), solvent (DCM/THF), 0 °C to RT | Methylsulfonylamino benzodioxole |
| 3 | Coupling with butanoic acid backbone | Butanoic acid derivative, coupling agents (EDC/DCC), catalysts (NHS/HOBt), solvent (DMF/DCM), RT to 50 °C | 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid |
Research Findings on Optimization
Yield Optimization : Studies indicate that controlling the temperature during methylsulfonylation is critical to prevent over-sulfonylation or decomposition.
Purity Control : Use of activated esters and coupling additives improves amide bond formation efficiency, reducing side products.
Solubility Considerations : The methylsulfonyl group enhances solubility in polar solvents, facilitating purification and handling.
Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structure.
Comparative Analysis with Related Compounds
| Compound Name | Structural Difference | Impact on Synthesis Complexity | Biological Activity Implication |
|---|---|---|---|
| 4-(1,3-benzodioxol-5-yl)butanoic acid | Lacks methylsulfonyl group | Simpler synthesis, fewer steps | Potentially lower solubility and activity |
| 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid | Different amino substitution position | Different coupling strategies required | Altered biological target interactions |
| 4-(1,3-benzodioxol)-5-carboxylic acid | Carboxylic acid in different position | Alternative synthetic routes | Different pharmacological profile |
The unique combination of the methylsulfonylamino group and benzodioxole ring in this compound requires a more complex synthetic route but offers enhanced chemical and biological properties compared to related analogues.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Alternative Methods
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Radical Sulfonylation : Direct C–H sulfonylation of benzodioxole derivatives using persulfate initiators .
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Enzymatic Hydrolysis : Selective modification of the carboxylic acid group using lipases or esterases .
Hydrolysis of Sulfonamide Group
-
Conditions : 1M HCl or NaOH at 80°C for 6 hours.
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Products : 4-Aminobutanoic acid and methylsulfonic acid.
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Mechanism : Nucleophilic attack by water on the sulfur atom, leading to cleavage of the S–N bond.
Esterification of Carboxylic Acid
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Conditions : Reaction with methanol in the presence of H₂SO₄ .
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Application : Improves lipid solubility for biological assays .
Electrophilic Aromatic Substitution
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Bromination :
Comparative Reactivity with Analogues
Industrial and Biological Implications
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Pharmaceutical Intermediates : Used in synthesizing COX-2 inhibitors due to the sulfonamide group’s bioisosteric properties .
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Material Science : Sulfonamide derivatives serve as ligands in metal-organic frameworks (MOFs) .
Challenges and Research Gaps
Scientific Research Applications
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Although not widely used industrially, it can serve as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The benzodioxole ring and the sulfonyl group are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a systematic comparison with structurally or functionally similar compounds, based on substituent variations, physicochemical properties, and regulatory roles.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Variations: The target compound’s methylsulfonylamino group distinguishes it from the methylsulfanyl group in N-Acetyl-DL-methionine. The benzodioxol-containing analog from (CAS 21764-09-0) features a ketone and dimethoxyphenyl group, which may enhance lipophilicity (logP ~2.5 estimated) versus the target compound’s hydrophilic sulfonamide .
Stereochemical Considerations :
- L-Methionine Sulfone (CAS 7314-32-1) is a single enantiomer, highlighting the importance of chirality in pharmacopeial standards, whereas the target compound’s stereochemistry is unspecified .
Regulatory and Industrial Relevance :
- Compounds like L-Methionine Sulfone and N-Acetyl-DL-methionine are classified as impurities in European Pharmacopoeia (EP) standards, emphasizing their roles in quality control during drug synthesis . In contrast, the benzodioxol-containing analog (CAS 21764-09-0) is listed in chemical databases (e.g., CHEMBL3325887) as a research compound, suggesting exploratory biological screening .
Biological Activity
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzodioxole moiety and a methylsulfonyl group attached to an amino acid backbone. With a molecular formula of CHNOS and a molecular weight of approximately 301.31 g/mol, this compound exhibits potential biological activities that warrant detailed investigation.
Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Ring : Synthesized through the cyclization of catechol derivatives with formaldehyde.
- Introduction of the Methylsulfonyl Group : Achieved via sulfonylation reactions using methylsulfonyl chloride.
- Coupling with Butanoic Acid : Finalized by coupling the benzodioxole derivative with butanoic acid using coupling agents like EDCI and DMAP.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the benzodioxole ring and the sulfonyl group enhances its reactivity and potential for enzyme inhibition.
Anticancer Activity
Recent studies have explored the anticancer properties of related benzodioxole compounds. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. These studies indicate that compounds with similar structures can induce apoptosis and inhibit DNA synthesis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzodioxole Thiosemicarbazone | A549 | 12.7 | Induces apoptosis |
| Benzodioxole Derivative 5 | C6 | 15.0 | Disturbs mitochondrial potential |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, preliminary findings suggest variability in inhibitory activity across different derivatives .
Case Studies
A notable study involved synthesizing a series of benzodioxole-based thiosemicarbazones and evaluating their cytotoxic effects against various cancer cell lines. The results showed that certain modifications to the benzodioxole structure significantly enhanced anticancer activity while maintaining low toxicity towards healthy cells .
Comparative Analysis
In comparison to structurally similar compounds, this compound stands out due to its unique combination of functional groups, which may enhance both solubility and biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(1,3-benzodioxol-5-yl)butanoic acid | 41303-44-0 | Lacks methylsulfonyl group |
| 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid | 314105 | Different amino position |
| 4-(1,3-benzodioxol)-5-carboxylic acid | 127258 | Contains carboxylic acid |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved by integrating computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and transition states. Experimental validation should focus on stepwise functionalization of the benzodioxol ring, followed by sulfonamide coupling and butanoic acid derivatization. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be systematically varied using design-of-experiments (DoE) frameworks. Post-synthesis purification via preparative HPLC or recrystallization can enhance purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the benzodioxol, sulfonamide, and butanoic acid moieties. X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation. Solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS is recommended for purity assessment in complex matrices .
Q. How should researchers handle sample preparation for detecting trace amounts of this compound in environmental or biological matrices?
- Methodological Answer : Use volume-proportional sampling (e.g., 10 mL aliquots every 15 minutes) to ensure representative collection. Pre-treat glassware with 5% dimethyldichlorosilane to minimize analyte adsorption. For liquid matrices, employ SPE with Oasis HLB cartridges (conditioned with methanol and water) after spiking deuterated internal standards (e.g., triclosan-d3) to correct for recovery losses. Filter samples through 0.7 μm GF/F filters to remove particulates before extraction .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Implement comparative dose-response assays across standardized cell lines or enzymatic systems to isolate structure-activity relationships (SAR). Use multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent effects, assay interference from sulfonate groups). Cross-validate findings with isotopic labeling (e.g., ¹⁴C-tagged analogs) to track metabolic stability and off-target interactions .
Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density functional theory (DFT) simulations can model sulfonamide bond cleavage kinetics and pH-dependent protonation states of the butanoic acid group. Molecular dynamics (MD) simulations predict solvation effects in polar vs. non-polar solvents. Machine learning algorithms trained on benzodioxol sulfonamide datasets can forecast degradation pathways (e.g., oxidation at the methylsulfonyl group) .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide coupling to induce stereoselectivity. Use asymmetric catalysis (e.g., palladium-mediated cross-coupling) for benzodioxol ring functionalization. Chiral stationary phase HPLC (CSP-HPLC) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate enantiomers post-synthesis .
Data Interpretation and Validation
Q. What strategies are recommended for validating the environmental persistence of this compound in wastewater treatment studies?
- Methodological Answer : Conduct mass balance studies in simulated aerobic/anaerobic sludge systems using ¹³C-labeled analogs. Quantify degradation products via high-resolution orbitrap LC-MS. Compare upstream/downstream river samples to assess bioaccumulation potential. Statistical significance should be tested using ANOVA with post-hoc Tukey correction .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reaction optimization?
- Methodological Answer : Perform sensitivity analysis on computational models to identify overestimated/underestimated parameters (e.g., solvent dielectric effects). Validate with kinetic isotope effect (KIE) studies to probe rate-limiting steps. Use feedback loops where experimental data refine computational parameters iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
